(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide
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Overview
Description
(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide is an organic compound that features both bromine and chlorine substituents on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide typically involves the following steps:
Formation of the Ethene Backbone: The ethene backbone can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene.
Introduction of the Bromine and Chlorine Substituents: The bromine and chlorine substituents can be introduced through electrophilic aromatic substitution reactions. For example, bromination and chlorination of the respective phenyl rings using bromine and chlorine reagents.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This can be achieved by reacting the ethene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamide groups.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and chlorine substituents can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide
- (E)-2-(4-chlorophenyl)-N-[(4-bromophenyl)methyl]ethene-1-sulfonamide
- (E)-2-(4-bromophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide
Uniqueness
(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and interaction with biological targets. This combination can result in distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2S/c16-14-5-1-12(2-6-14)9-10-21(19,20)18-11-13-3-7-15(17)8-4-13/h1-10,18H,11H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVWIGNHIBMICB-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C=CC2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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